molecular formula C11H10N4O3 B2844803 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034255-90-6

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2844803
CAS No.: 2034255-90-6
M. Wt: 246.226
InChI Key: ZYSHLNOHZHCPEA-UHFFFAOYSA-N
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Description

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and pyridine rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridin-3-amine with a pyrimidine derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide is unique due to the presence of both pyrimidine and pyridine rings, as well as the hydroxyl and methoxy functional groups

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-18-10-3-2-7(5-12-10)15-11(17)8-4-9(16)14-6-13-8/h2-6H,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHLNOHZHCPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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